molecular formula C11H16BNO2 B13110110 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

Cat. No.: B13110110
M. Wt: 205.06 g/mol
InChI Key: KXBGADBPBTZIEI-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is an organic compound that features a boron-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid esters. One common method is the reaction of aniline with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst under inert atmosphere conditions . The reaction is usually carried out at low temperatures (2-8°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted aniline derivatives .

Mechanism of Action

The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through cross-coupling reactions. In biological systems, the boron atom can interact with cellular components, making it useful for imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is unique due to its aniline group, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This makes it particularly useful in specific organic synthesis reactions and potential therapeutic applications .

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline

InChI

InChI=1S/C11H16BNO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8,13H2,1-2H3

InChI Key

KXBGADBPBTZIEI-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2N

Origin of Product

United States

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